molecular formula C19H16F3N3O2 B2947494 N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1172478-48-6

N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No. B2947494
CAS RN: 1172478-48-6
M. Wt: 375.351
InChI Key: DORUNBCZOJOOID-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, commonly known as DFP-10825, is a novel pyrazole compound that has shown promising results in scientific research applications. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids.

Mechanism of Action

DFP-10825 acts as a potent and selective inhibitor of N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, DFP-10825 increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been found to reduce pain and inflammation, enhance memory and learning, and improve mood and emotional behavior. Moreover, DFP-10825 has been shown to have neuroprotective effects in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFP-10825 is its high selectivity and potency for N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide inhibition, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, one of the limitations of DFP-10825 is its relatively low aqueous solubility, which can affect its bioavailability and pharmacokinetics in vivo.

Future Directions

DFP-10825 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications in humans. Some of the future directions for DFP-10825 research include:
- Clinical trials to evaluate its safety and efficacy in various diseases and conditions
- Studies to investigate its mechanism of action and pharmacokinetics in vivo
- Development of more potent and selective N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide inhibitors based on the structure of DFP-10825
- Exploration of its potential applications in other areas, such as cancer and metabolic disorders.

Synthesis Methods

The synthesis of DFP-10825 involves a multistep process that starts with the reaction of 2,5-difluorobenzonitrile with 4-fluoroaniline to form a key intermediate, which is then reacted with propyl magnesium bromide to give the propoxy derivative. The final step involves the reaction of the propoxy intermediate with 3-chloropyrazole-5-carboxylic acid to yield DFP-10825.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases and conditions, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids in the brain, which can produce analgesic and anti-inflammatory effects. Moreover, DFP-10825 has been found to have anxiolytic and antidepressant properties in preclinical studies.

properties

IUPAC Name

N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-2-9-27-17-11-25(14-6-3-12(20)4-7-14)24-18(17)19(26)23-16-10-13(21)5-8-15(16)22/h3-8,10-11H,2,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORUNBCZOJOOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

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